molecular formula C30H21P B1296259 Tri-1-naphthylphosphine CAS No. 3411-48-1

Tri-1-naphthylphosphine

Cat. No. B1296259
CAS RN: 3411-48-1
M. Wt: 412.5 g/mol
InChI Key: DMEUUKUNSVFYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-1-naphthylphosphine is a chemical compound with the molecular formula C30H21P . It is also known by other names such as Tris(1-naphthyl)phosphine and trinaphthalen-1-ylphosphane .


Synthesis Analysis

Tri-1-naphthylphosphine can be synthesized through exhaustive P–H arylation of PH3 with 1-chloronaphthalene in a superbasic t-BuOK/DMSO system at 70 °C .


Molecular Structure Analysis

The molecular structure of Tri-1-naphthylphosphine was determined using methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations . In solution, Tri-1-naphthylphosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .


Chemical Reactions Analysis

Tri-1-naphthylphosphine has been used as a ligand in various reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Tri-1-naphthylphosphine has a molecular weight of 412.5 g/mol . It has a computed XLogP3-AA value of 8.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Catalytic Applications

Tri-1-naphthylphosphine serves as an effective ligand in palladium-catalyzed cross-coupling reactions . A notable study by Goossen (2004) demonstrates its utility in the cross-coupling of arylboronic acids with methyl iodide at room temperature, highlighting a practical method for introducing methyl groups into functionalized arenes under mild conditions (Goossen, 2004). Another application involves selective hydroformylation of 1-hexene to branched aldehydes , where tri-1-naphthylphosphine enhances the selectivity for branched aldehydes, indicating its potential in fine chemical synthesis (Dabbawala, Jasra, & Bajaj, 2011).

Luminescence and Electroluminescence

In luminescence research, a chelate phosphine oxide ligand related to tri-1-naphthylphosphine exhibited remarkable thermal performance and stability in electroluminescent devices. The study by Xu et al. (2008) on a europium(III) complex shows potential applications in high-performance electroluminescent devices due to its low turn-on voltage and excellent spectral stability (Xu, Yin, Wang, & Huang, 2008).

Synthesis and Material Science

The synthesis of novel compounds and materials also benefits from tri-1-naphthylphosphine. For example, a study on the synthesis of palladium and copper complexes for decarboxylative cross-coupling reactions showcases its role in facilitating the synthesis of aryl- and heteroarylalkenes, expanding the toolkit for organic synthesis (Tang & Goossen, 2014).

Conformational and Structural Analysis

Research on the polarity and conformational analysis of tri-1-naphthylphosphine and its derivatives provides insights into their structural properties and reactivity. Kuznetsova et al. (2021) detailed the conformational preferences of tri-1-naphthylphosphine, highlighting its versatility and potential applications in designing new molecular architectures (Kuznetsova, Chachkov, Belogorlova, Kuimov, Malysheva, & Vereshchagina, 2021).

Safety And Hazards

Tri-1-naphthylphosphine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for Tri-1-naphthylphosphine are not mentioned in the retrieved sources, its use as a ligand in various reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

trinaphthalen-1-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEUUKUNSVFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297265
Record name Tri-1-naphthylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-1-naphthylphosphine

CAS RN

3411-48-1
Record name 3411-48-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tri-1-naphthylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-1-naphthylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.